1-Cycloheptyl-5-[4-(2-methoxyethyl)piperazine-1-carbonyl]piperidin-2-one
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Overview
Description
1-Cycloheptyl-5-[4-(2-methoxyethyl)piperazine-1-carbonyl]piperidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a cycloheptyl group attached to a piperidin-2-one core, with a piperazine moiety substituted with a 2-methoxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cycloheptyl-5-[4-(2-methoxyethyl)piperazine-1-carbonyl]piperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cycloheptyl Group: This step often involves the use of cycloheptyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through a coupling reaction, often using reagents like carbodiimides to activate the carboxyl group for nucleophilic attack.
Substitution with 2-Methoxyethyl Group: This final step involves the alkylation of the piperazine nitrogen with 2-methoxyethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-Cycloheptyl-5-[4-(2-methoxyethyl)piperazine-1-carbonyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Cycloheptyl-5-[4-(2-methoxyethyl)piperazine-1-carbonyl]piperidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-5-[4-(2-methoxyethyl)piperazine-1-carbonyl]piperidin-2-one involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The cycloheptyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
1-Cycloheptyl-5-[4-(2-hydroxyethyl)piperazine-1-carbonyl]piperidin-2-one: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
1-Cycloheptyl-5-[4-(2-ethoxyethyl)piperazine-1-carbonyl]piperidin-2-one: Similar structure but with an ethoxyethyl group.
Uniqueness
1-Cycloheptyl-5-[4-(2-methoxyethyl)piperazine-1-carbonyl]piperidin-2-one is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This specific substitution pattern may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-cycloheptyl-5-[4-(2-methoxyethyl)piperazine-1-carbonyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N3O3/c1-26-15-14-21-10-12-22(13-11-21)20(25)17-8-9-19(24)23(16-17)18-6-4-2-3-5-7-18/h17-18H,2-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBJIZSOAGGPIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C(=O)C2CCC(=O)N(C2)C3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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